Malt extract
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Overview
Description
Malt extract is a natural sweetener produced from malted grains, typically barley. The malting process involves soaking the grains in water, allowing them to germinate, and then drying them with hot air. This process activates enzymes that break down the starches and proteins in the grains, converting them into sugars and amino acids . This compound is widely used in the food and beverage industry for its flavor, nutritional benefits, and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malt extract is produced by mashing malt, removing the solids, and then using an evaporator to concentrate the aqueous fraction. The resulting product is a thick syrup containing sugars, vitamins, and minerals . The process involves several steps:
Milling & Grist Preparation: The grains are screened and conveyed to batch silos.
Mashing: The grist is mixed with hot water in the Mash Vessels, and the mash temperature is gradually raised.
Filtration: The mash is filtered to remove solids.
Concentration: The aqueous fraction is concentrated using an evaporator.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale equipment to ensure consistency and quality. The process involves controlled germination, mashing, filtration, and concentration. The use of advanced technology allows for precise control of temperature, pH, and other conditions to optimize the yield and quality of the this compound .
Chemical Reactions Analysis
Types of Reactions
Malt extract undergoes various chemical reactions, including:
Maillard Reaction: This reaction between amino acids and reducing sugars occurs during the kilning process, contributing to the flavor and color of the this compound.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Malt extract has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of malt extract involves its enzymatic and antioxidant properties:
Enzymatic Activity: Enzymes such as alpha-amylase and beta-amylase catalyze the breakdown of starches into fermentable sugars, which are then used by yeast during fermentation.
Antioxidant Activity: Phenolic compounds in this compound, such as ferulic acid, act as antioxidants by neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Malt extract can be compared with other natural sweeteners and flavoring agents:
Maple Syrup: Maple syrup is another natural sweetener with a distinct flavor and composition, primarily consisting of sucrose.
High-Fructose Corn Syrup: Unlike this compound, high-fructose corn syrup is a highly processed sweetener with a higher fructose content.
Similar Compounds
- Honey
- Maple Syrup
- High-Fructose Corn Syrup
This compound stands out due to its unique combination of enzymes, phenolic compounds, and nutritional benefits, making it a versatile ingredient in various applications.
Properties
CAS No. |
8002-48-0 |
---|---|
Molecular Formula |
Y48 |
Molecular Weight |
4267.480 g/mol |
IUPAC Name |
yttrium |
InChI |
InChI=1S/48Y |
InChI Key |
LWWRDICJJONKCU-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |
Color/Form |
LIGHT BROWN LIQ VISCOUS LIQ |
density |
NOT LESS THAN 1.350-1.430 @ 25 °C |
physical_description |
Light brown viscous liquid; [Hawley] Solid; [MSDSonline] |
solubility |
SOL IN COLD WATER, MORE READILY SOL IN WARM WATER |
Origin of Product |
United States |
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